Receptor Subtype Selectivity: AF12198 vs. Recombinant IL‑1ra (anakinra) and Human IL1R2
AF12198 exhibits selective antagonism for the human type I IL‑1 receptor (IL1R1) with an IC50 of 8 nM, whereas recombinant human IL‑1ra (anakinra) binds IL1R1 with an IC50 of 4 nM . However, AF12198 displays minimal cross‑reactivity with the human type II IL‑1 receptor (IL1R2; IC50 = 6.7 µM) and the murine type I receptor (IC50 > 200 µM) . In contrast, IL‑1ra binds both human IL1R1 and IL1R2 with comparable affinity [1].
| Evidence Dimension | Receptor binding affinity (IC50) across receptor subtypes |
|---|---|
| Target Compound Data | hIL1R1: IC50 = 8 nM; hIL1R2: IC50 = 6.7 µM; mIL1R1: IC50 > 200 µM |
| Comparator Or Baseline | IL‑1ra (anakinra): hIL1R1 IC50 = 4 nM; hIL1R2 IC50 ≈ 4 nM (comparable affinity to hIL1R1) |
| Quantified Difference | AF12198 hIL1R2/hIL1R1 selectivity ratio = ~838‑fold; IL‑1ra selectivity ratio ≈ 1‑fold |
| Conditions | Radioligand binding assay with ¹²⁵I‑IL‑1α on recombinant human and murine IL‑1 receptors |
Why This Matters
This pronounced subtype selectivity allows researchers to dissect IL1R1‑specific signaling pathways without confounding IL1R2‑mediated effects, a capability not afforded by the pan‑IL‑1 receptor antagonist anakinra.
- [1] Dinarello, C. A. Interleukin-1 in the pathogenesis and treatment of inflammatory diseases. Blood 117, 3720–3732 (2011). View Source
